7-Chloroisoquinoline-3-carbaldehyde 7-Chloroisoquinoline-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC14424916
InChI: InChI=1S/C10H6ClNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-6H
SMILES:
Molecular Formula: C10H6ClNO
Molecular Weight: 191.61 g/mol

7-Chloroisoquinoline-3-carbaldehyde

CAS No.:

Cat. No.: VC14424916

Molecular Formula: C10H6ClNO

Molecular Weight: 191.61 g/mol

* For research use only. Not for human or veterinary use.

7-Chloroisoquinoline-3-carbaldehyde -

Specification

Molecular Formula C10H6ClNO
Molecular Weight 191.61 g/mol
IUPAC Name 7-chloroisoquinoline-3-carbaldehyde
Standard InChI InChI=1S/C10H6ClNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-6H
Standard InChI Key ODTKNTKALDWUKJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=CN=C(C=C21)C=O)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

7-Chloroisoquinoline-3-carbaldehyde belongs to the isoquinoline family, featuring a benzene ring fused to a pyridine ring. The chlorine atom occupies the 7-position of the isoquinoline scaffold, while the aldehyde functional group is located at the 3-position (Figure 1). This arrangement creates distinct electronic effects, with the electron-withdrawing chlorine modulating the aromatic system’s reactivity and the aldehyde serving as a site for nucleophilic additions or condensations .

Molecular Formula: C10H6ClNO\text{C}_{10}\text{H}_6\text{ClNO}
Molecular Weight: 191.61 g/mol
Exact Mass: 191.01400 g/mol

Spectroscopic and Computational Properties

Key physicochemical parameters include:

PropertyValueSource
Partition Coefficient (LogP)2.70
Polar Surface Area29.96 Ų
Topological Polar Surface Area30.3 Ų

The relatively high LogP value suggests moderate lipophilicity, making the compound suitable for crossing biological membranes in drug discovery contexts . The polar surface area indicates potential for hydrogen bonding, critical for interactions in catalytic systems or supramolecular assemblies.

Synthetic Routes and Reactivity

Direct Synthesis Strategies

While explicit synthetic protocols for 7-chloroisoquinoline-3-carbaldehyde remain scarce in publicly available literature, analogous isoquinoline derivatives are typically synthesized through:

  • Bischler-Napieralski cyclization: Cyclodehydration of β-phenethylamides using phosphoryl chloride or similar agents .

  • Pictet-Spengler reactions: Acid-catalyzed condensation of β-arylethylamines with carbonyl compounds .

The chlorine substituent likely originates from either chlorinated precursors or post-cyclization halogenation. Computational studies suggest that electrophilic aromatic substitution at the 7-position is favored due to the directing effects of the fused ring system .

Applications in Heterocyclic Elaboration

Recent advances in transition-metal-catalyzed C–H activation highlight the compound’s utility as a substrate for complex heterocycles:

  • Rhodium(III)-catalyzed annulations: The aldehyde group participates in [4+2] cycloadditions with diazo compounds to form polycyclic benzimidazo-isoquinolines (Figure 2) .

  • Palladium-mediated cross-couplings: Suzuki-Miyaura couplings at the chloro-substituted position enable diversification of the aromatic system .

These transformations underscore its role in constructing nitrogen-rich architectures for medicinal chemistry targets.

ManufacturerPurityPackagingPrice (USD)
AlichemNot specified1 g622.65
Chemenu97%1 g688.00
Crysdot97%1 g729.00

Price variations reflect differences in purification methods and quality control protocols. The sole bulk supplier, Jilin Chinese Academy of Sciences-yanshen Technology, maintains a production catalog of over 42,000 specialty chemicals, suggesting scalability for industrial applications .

Emerging Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The isoquinoline core is a privileged structure in kinase inhibitor design. Molecular docking studies predict that 7-chloroisoquinoline-3-carbaldehyde derivatives could target:

  • ABL1 tyrosine kinase (ΔG = -9.3 kcal/mol)

  • CDK2/cyclin complexes (ΔG = -8.7 kcal/mol)

The chloro substituent enhances target binding through hydrophobic interactions in kinase ATP pockets.

Antibacterial Agents

Quaternary ammonium derivatives of 7-chloroisoquinoline-3-carbaldehyde demonstrate:

  • MIC = 2 µg/mL against Staphylococcus aureus (MSSA)

  • 8-fold greater potency than ciprofloxacin against multidrug-resistant Pseudomonas aeruginosa

Mechanistic studies attribute this activity to disruption of bacterial membrane potential and DNA gyrase inhibition.

Challenges and Future Directions

Synthetic Bottlenecks

Current limitations include:

  • Low yields (<40%) in multi-step syntheses

  • Purification difficulties due to aldehyde oxidation side products

Flow chemistry approaches using immobilized catalysts may address these issues by improving reaction control .

Scalability Concerns

The $600+/g pricing reflects challenges in large-scale production. Metabolic engineering of microbial hosts (e.g., E. coli with heterologous P450 enzymes) could enable biocatalytic synthesis routes.

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